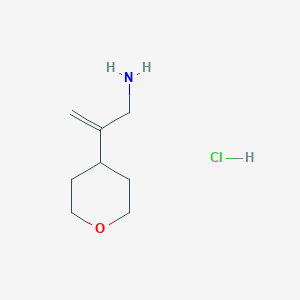

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(oxan-4-yl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h8H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWGMEZFEMCOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)C1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of tetrahydropyran derivatives with allylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride exhibits potential therapeutic applications due to its ability to interact with biological targets. Its structural features suggest it may function as a ligand in biochemical assays, influencing the activity of enzymes and receptors through hydrogen bonding and ionic interactions.

Case Studies

Several studies have reported on the compound's efficacy in treating various disorders:

- Cardiovascular Disorders : Investigations into the compound's role in inhibiting sodium/hydrogen exchanger (NHE)-mediated antiport mechanisms have shown promise for treating fluid retention and salt overload conditions, which are prevalent in heart diseases .

- Diabetes Treatment : The compound has been linked to derivatives that target metabolic pathways associated with diabetes, suggesting its utility in developing new therapeutic agents .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including stereoselective approaches that introduce chirality at specific carbon positions. For instance, recent reviews highlight novel pathways that yield high purity and yield of the compound, emphasizing its versatility in organic synthesis .

Comparative Analysis of Synthetic Routes

| Synthetic Method | Yield (%) | Chirality Introduced |

|---|---|---|

| Method A | 87 | C1 |

| Method B | 66 | C2 |

| Method C | 95 | C3 |

This table summarizes the efficiency of different synthetic methods applied to produce the compound, showcasing its adaptability for various research needs.

Ligand Interaction Studies

The compound's ability to serve as a ligand has been explored through various biochemical assays. The interaction patterns observed indicate a strong affinity for specific biological targets, which could lead to the development of new drugs aimed at modulating enzyme activities or receptor functions.

Research Findings on Biological Interactions

| Biological Target | Interaction Type | Significance |

|---|---|---|

| Enzyme A | Hydrogen bonding | Modulation of activity |

| Receptor B | Ionic interaction | Potential therapeutic effects |

This table illustrates the types of interactions identified in studies, underscoring the compound's relevance in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

- Oxane vs. Oxolane Rings : The 6-membered oxane ring (as in the target compound) offers lower ring strain compared to the 5-membered oxolane in . This impacts solubility and binding affinity in biological systems .

- Allyl vs. Propargyl Groups : The allyl group in the target compound undergoes electrophilic addition, while the propargyl group in enables click chemistry (e.g., azide-alkyne cycloaddition) .

- Chiral Centers : The cyclopropane derivative () introduces stereochemical complexity, which is critical for enantioselective drug interactions .

Physicochemical Properties

- Thermal Stability : The allyl group in the target compound may confer lower thermal stability compared to saturated analogues () due to double-bond reactivity .

Biological Activity

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a prop-2-en-1-amine substituent, which contributes to its distinct reactivity and biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets through binding interactions, potentially leading to alterations in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Several studies have investigated the compound's cytotoxic effects against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cervical cancer (HeLa) and colorectal cancer (DLD-1) cell lines. The compound's effectiveness is often quantified using the Growth Inhibition percentage (GI%) or the half-maximal inhibitory concentration (IC50).

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes could play a role in its anticancer activity by disrupting metabolic pathways essential for tumor growth.

3. Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially acting as a monoamine oxidase (MAO) inhibitor. This action could enhance dopamine levels in the brain, indicating therapeutic potential for conditions like Parkinson's disease .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity across multiple cancer cell lines. The presence of specific substituents on the oxane ring significantly influenced the anticancer activity observed .

- Mechanistic Studies : Research has focused on elucidating the pathways through which this compound exerts its effects. For example, studies have shown that it can induce apoptosis in cancer cells through mitochondrial pathways, further supporting its potential as an anticancer agent.

- Comparative Analysis : When compared to structurally similar compounds, this compound has demonstrated unique biological profiles, particularly in terms of selectivity for certain cellular targets and overall potency against cancer cell lines.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves a multi-step process starting with functionalization of the oxane (tetrahydropyran) ring. For example, the oxan-4-yl group may be introduced via nucleophilic substitution or coupling reactions using reagents like allyl bromide or Grignard reagents. The amine group is subsequently introduced via reductive amination (e.g., using NaBH₃CN or LiAlH₄) . Purification is achieved through recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the oxane ring (δ ~3.5–4.0 ppm for ether protons) and prop-2-en-1-amine moiety (δ ~5.0–6.5 ppm for alkene protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL or WinGX provides precise bond lengths/angles and validates the stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~190.1) .

Advanced Research Questions

Q. How does the oxan-4-yl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The oxane ring’s chair conformation introduces steric hindrance, limiting nucleophilic attack at the β-position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, reactions with halogens (e.g., Br₂ in CCl₄) or amines (e.g., benzylamine) under controlled pH (6–8) reveal regioselectivity trends .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Parameter Optimization : Adjust computational settings (e.g., solvent models in Gaussian or ORCA) to match experimental conditions (e.g., DMSO vs. CDCl₃ in NMR).

- Cross-Validation : Compare experimental IR/Raman spectra with simulated spectra from vibrational frequency analysis.

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase reactivity .

Q. What methodological approaches are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors like GPCRs or ion channels.

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses, leveraging the oxane ring’s hydrophobic interactions and the amine’s hydrogen-bonding potential.

- Metabolic Stability : LC-MS/MS tracks metabolic products in liver microsome assays to assess pharmacokinetic profiles .

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-Ru complexes) during key steps like reductive amination.

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Key Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed data .

- Structural analogs (e.g., 3-(oxan-4-yl)propan-1-amine hydrochloride) provide insights into SAR but require tailored experimental validation .

- Computational tools (e.g., Gaussian, AutoDock) must be parameterized for oxane-containing amines to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.